2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound featuring a phenoxy group, a thiophene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxy Group: This can be achieved by reacting phenol with an appropriate halide under basic conditions.
Synthesis of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyridine Ring Formation: The pyridine ring can be synthesized via cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the phenoxy, thiophene, and pyridine moieties using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Halogenated derivatives on the aromatic rings.
Scientific Research Applications
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its heterocyclic structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide: Lacks the thiophene ring, which may reduce its biological activity.
2-phenoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide: Contains a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.
Uniqueness
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is unique due to the combination of phenoxy, thiophene, and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-24-18/h2-11,13-14H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVHENLAADPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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